KB-141

Overview

Description

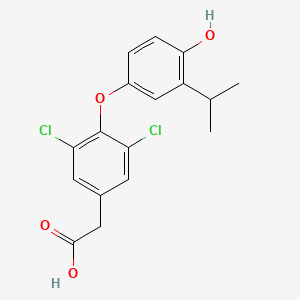

KB-141 (chemical name: 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) is a synthetic thyroid hormone receptor-beta (TRβ)-selective agonist designed to mimic the metabolic benefits of endogenous thyroid hormones while minimizing adverse cardiovascular effects. Its molecular formula is C₁₇H₁₆Cl₂O₄, with a molecular weight of 355.21 g/mol . Structurally, this compound replaces iodine atoms in triiodothyronine (T3) with chlorine and incorporates an acetic acid side chain, enhancing TRβ selectivity .

Preparation Methods

The synthesis of KB-141 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the reaction of 3,5-dichlorophenol with 4-hydroxy-3-isopropylbenzyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

KB-141 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Mechanisms:

- Increased Metabolic Rate : KB-141 enhances oxygen consumption (MVO2) and metabolic rate in various animal models, indicating its potential for weight management.

- Lipid Lowering Effects : The compound has shown promise in reducing serum cholesterol and low-density lipoprotein (LDL) levels, which are critical factors in cardiovascular health.

- Improved Insulin Sensitivity : In preclinical studies, this compound improved glucose tolerance and insulin sensitivity, suggesting benefits for diabetic patients.

Obesity Management

This compound has been evaluated for its efficacy in reducing body weight in models of obesity. Research indicates that it can significantly lower body weight without adversely affecting heart rate, making it a safer alternative to traditional thyroid hormone treatments.

Hyperlipidemia Treatment

The compound has been studied for its potential to manage hyperlipidemia. In clinical trials, this compound demonstrated marked reductions in LDL levels, showcasing its utility as a lipid-lowering agent.

| Study | Population | Findings |

|---|---|---|

| Clinical Trials | Human subjects | Significant LDL reduction reported; however, further studies are warranted due to adverse effects noted in animal models . |

Diabetes Management

Research indicates that this compound may enhance insulin sensitivity and aid in glucose metabolism, positioning it as a potential treatment for type 2 diabetes.

| Study | Model | Results |

|---|---|---|

| OUP (2017) | High-fat diet rats | Improved insulin sensitivity and normalized serum triglycerides . |

Case Study 1: Weight Reduction in Obesity Models

In a series of experiments involving mice genetically predisposed to obesity, this compound was administered over several weeks. Results showed a consistent reduction in body weight alongside improved metabolic markers such as decreased serum cholesterol levels and enhanced insulin sensitivity.

Case Study 2: Cholesterol Management

A study involving hyperlipidemic rats demonstrated that treatment with this compound led to significant reductions in total cholesterol and LDL levels. These findings support the hypothesis that TRβ agonists can effectively manage lipid profiles without the typical side effects associated with other treatments.

Mechanism of Action

KB-141 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding induces conformational changes in the receptor, allowing it to interact with coactivators and regulate gene transcription. The activation of thyroid hormone receptor beta leads to increased metabolic rate, reduced cholesterol levels, and enhanced lipid metabolism .

Comparison with Similar Compounds

Therapeutic Targets :

- Metabolic Syndrome : KB-141 reduces body weight, plasma cholesterol (-35%), triglycerides (-35%), and free fatty acids (-18–20%) in preclinical models .

- Diabetes : Improves glucose tolerance and insulin sensitivity in ob/ob mice .

Selectivity and Mechanism of Action

Key Insights :

- This compound and GC-1 achieve TRβ selectivity through halogen substitutions and side-chain modifications, reducing TRα-mediated cardiac effects .

- MB07811 uses liver-targeted delivery to further minimize extrahepatic side effects .

Efficacy in Metabolic Parameters

| Compound | Cholesterol Reduction | Weight Loss | Glucose Tolerance Improvement |

|---|---|---|---|

| This compound | 35% (mice, primates) | 7% (primates) | Yes (ob/ob mice) |

| GC-1 | 30–40% (rodents) | 10–15% | Limited data |

| Eprotirome | 20–30% (humans)* | 5–7%* | No |

| T3 | 25–30% | Significant | No |

| MB07811 | 25% (rats) | None | No |

Key Insights :

- This compound’s cholesterol-lowering efficacy matches or exceeds T3 without inducing hyperglycemia .

- MB07811 spares weight loss but is less potent in lipid lowering compared to this compound .

Key Insights :

- This compound’s TRβ selectivity avoids T3’s cardiac liabilities, such as increased heart rate and hypertrophy .

- MB07811’s liver targeting eliminates cardiac effects even at high doses .

Tissue Distribution and Gene Regulation

Biological Activity

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:

Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:

this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice

In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys

A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

| Activity | Observations | Effective Dose (ED50) |

|---|---|---|

| Cholesterol Reduction | 67% reduction in total cholesterol | 0.05 mg/kg |

| Body Weight Reduction | 61% reduction in body weight gain | 1 mg/kg |

| Gene Expression (Liver) | Increased SREBP-1c, LDLR mRNA levels | N/A |

| Insulin Sensitivity Improvement | Enhanced glucose tolerance | N/A |

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

Q & A

Basic Research Questions

Q. What is the molecular basis of KB-141's selectivity for thyroid hormone receptor beta (TRβ) over TRα?

this compound achieves TRβ selectivity through structural modifications of the native thyroid hormone T3. Key changes include replacing iodine atoms with chlorine and isopropyl groups and substituting the amino acid side chain with an acetic acid moiety. These alterations reduce TRα binding affinity while maintaining high TRβ affinity, resulting in a 14-fold selectivity for TRβ over TRα in humans . Methodologically, TRβ selectivity is validated using in vitro competitive binding assays and in vivo models assessing tissue-specific responses (e.g., heart vs. liver) .

Q. What are the key metabolic effects of this compound observed in preclinical models?

this compound induces metabolic rate increases (5–10% in lean rats), reduces plasma cholesterol, and improves glucose tolerance without causing tachycardia. In obese Zucker-fa/fa rats and ob/ob mice, it decreases body weight, serum triglycerides, and insulin resistance . The table below summarizes findings:

Q. Which experimental models are commonly used to study this compound's anti-obesity and lipid-lowering effects?

Preclinical studies prioritize Zucker-fa/fa rats (genetic obesity), ob/ob mice (leptin deficiency), and non-human primates. These models allow evaluation of weight loss, lipid metabolism, and glucose homeostasis. Methodologically, researchers monitor oxygen consumption (indirect calorimetry), plasma lipid profiles, and cardiac parameters (e.g., heart weight/body weight ratios) to distinguish metabolic benefits from off-target effects .

Advanced Research Questions

Q. How does this compound's dose-response profile for metabolic effects compare to its cardiovascular safety in preclinical studies?

this compound exhibits a favorable therapeutic window: at doses up to 3,000 nmol/kg/day, it reduces cholesterol and body weight without increasing heart weight/body weight ratios, unlike T3, which causes cardiac hypertrophy at lower doses . Experimental designs should include dose-ranging studies with parallel assessment of metabolic (e.g., cholesterol levels) and cardiovascular (e.g., echocardiography, heart weight metrics) endpoints. Statistical analysis of variance (ANOVA) with post-hoc tests is critical to identify thresholds for efficacy vs. safety .

Q. What methodological considerations are critical when analyzing contradictory data on this compound's cardiac effects compared to T3?

Contradictions arise from differing receptor activation profiles: T3 activates both TRα (linked to tachycardia) and TRβ, while this compound selectively targets TRβ. To resolve discrepancies, researchers should:

- Use isoform-specific knockout models to isolate TRβ-mediated effects.

- Employ longitudinal cardiac monitoring (e.g., telemetry in primates) to detect subclinical changes.

- Analyze error bars and variability in dose-response curves (e.g., ’s heart weight data) to distinguish biological noise from significant trends .

Q. What strategies are recommended for integrating this compound into combination therapies, such as with chemotherapy agents?

In triple-negative breast cancer (TNBC) models, this compound enhances docetaxel and doxorubicin sensitivity by stabilizing TRβ and promoting apoptosis. Methodological recommendations include:

- Dose optimization : Co-treatment with this compound (0.1–1.6 nM) and chemotherapy agents (e.g., 0.2 nM docetaxel) reduces viable cells by 85% .

- Mechanistic validation : Western blotting for apoptotic markers (cleaved PARP, caspase-3) and TRβ expression confirms synergy .

- Safety screening : Assess cardiac toxicity in co-treatment cohorts, as chemotherapy itself may have cardiovascular risks .

Q. Research Gaps and Future Directions

- Clinical translation : Despite promising preclinical data, this compound has not entered clinical trials. Researchers must address formulation challenges (e.g., solubility in DMSO/PEG300 mixtures) and regulatory requirements for first-in-human studies .

- Contradictory findings : Resolve discrepancies in TRβ’s role across tissues by using single-cell RNA sequencing to map receptor activity in metabolic vs. cancer models .

Properties

CAS No. |

219691-94-8 |

|---|---|

Molecular Formula |

C17H16Cl2O4 |

Molecular Weight |

355.2 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |

InChI Key |

OZYQIQVPUZANTM-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |

Appearance |

Solid powder |

Key on ui other cas no. |

219691-94-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KB 141 KB-141 KB141 cpd |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.